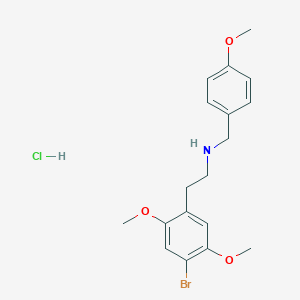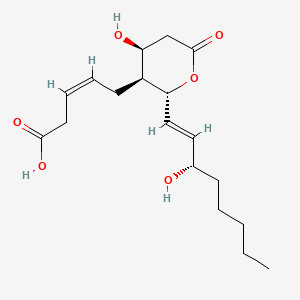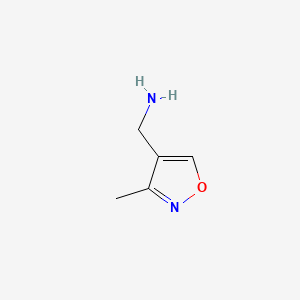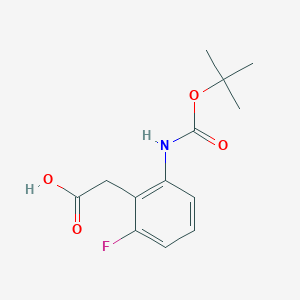
(E)-2-Hexadecenal Alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Hexadecenal Alquino es un compuesto orgánico que presenta tanto un grupo aldehído como un grupo alquino. La presencia de estos grupos funcionales lo convierte en un compuesto versátil en la síntesis orgánica y diversas reacciones químicas. El compuesto se caracteriza por una cadena de carbono larga con un doble enlace en la configuración (E), lo que significa que los sustituyentes a cada lado del doble enlace están en lados opuestos.
Aplicaciones Científicas De Investigación
(E)-2-Hexadecenal Alquino tiene varias aplicaciones de investigación científica, que incluyen:
Síntesis orgánica: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Productos farmacéuticos: Aplicaciones potenciales en el desarrollo de fármacos debido a sus grupos funcionales reactivos.
Ciencia de materiales: Utilizado en el desarrollo de nuevos materiales con propiedades únicas.
Estudios biológicos: Investigado por su actividad biológica y su posible uso en ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de (E)-2-Hexadecenal Alquino involucra sus grupos funcionales reactivos:
Análisis Bioquímico
Biochemical Properties
(E)-2-Hexadecenal Alkyne, as an alkyne-containing compound, can interact with various enzymes, proteins, and other biomolecules. For instance, it can be involved in the biosynthesis of alkyne-containing natural products . The exact nature of these interactions and the specific enzymes or proteins it interacts with would require further experimental investigation.
Cellular Effects
The cellular effects of this compound can be diverse, depending on the specific cell type and cellular processes involved. For instance, alkyne-containing compounds have been shown to cause drastic changes in the glycerolipid contents of cyanobacteria, including a decrease in the membrane carotenoid content . This suggests that this compound could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. For example, in the biosynthesis of alkyne-containing natural products, it could potentially interact with biosynthetic enzymes and pathways for alkyne formation . It may also be involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound could potentially be involved in various metabolic pathways. For instance, it could be involved in the biosynthesis of alkyne-containing natural products It could also interact with various enzymes or cofactors involved in these pathways
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-2-Hexadecenal Alquino típicamente implica los siguientes pasos:
Formación del grupo alquino: El grupo alquino se puede introducir mediante la deshidrohalogenación de dihaluros vicinales o dihaluros geminales utilizando bases fuertes como la amida de sodio en amoníaco líquido.
Introducción del grupo aldehído: El grupo aldehído se puede introducir mediante la oxidación de alcoholes primarios utilizando reactivos como el clorocromato de piridinio (PCC) o la periodinana de Dess-Martin.
Métodos de producción industrial
En entornos industriales, la producción de (E)-2-Hexadecenal Alquino puede implicar métodos más eficientes y escalables, como:
Procesos catalíticos: Utilizando catalizadores metálicos para facilitar la formación de los grupos alquino y aldehído.
Reactores de flujo continuo: Empleando reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-2-Hexadecenal Alquino experimenta varios tipos de reacciones químicas, que incluyen:
Reacciones de adición: El grupo alquino puede participar en reacciones de adición con haluros de hidrógeno (HX) y halógenos (X₂) para formar dihaluros.
Reacciones de oxidación: El grupo aldehído se puede oxidar a ácidos carboxílicos utilizando agentes oxidantes como el permanganato de potasio (KMnO₄) u ozono (O₃).
Reacciones de reducción: El grupo alquino se puede reducir a alquenos o alcanos utilizando gas hidrógeno (H₂) en presencia de catalizadores metálicos como paladio sobre carbono (Pd/C) o catalizador de Lindlar.
Reactivos y condiciones comunes
Hidrogenación: H₂ con Pd/C o catalizador de Lindlar.
Oxidación: KMnO₄ u O₃.
Adición: HX o X₂.
Principales productos formados
Dihaluros: De reacciones de adición con HX o X₂.
Ácidos carboxílicos: De la oxidación del grupo aldehído.
Alquenos/alcanos: De la reducción del grupo alquino.
Comparación Con Compuestos Similares
Compuestos similares
1-Hexino: Un alquino con una longitud de cadena de carbono similar, pero carece del grupo aldehído.
Hexadecanal: Un aldehído con una longitud de cadena de carbono similar, pero carece del grupo alquino.
2-Hexadecenal: Un aldehído con una estructura similar, pero carece del grupo alquino.
Singularidad
(E)-2-Hexadecenal Alquino es único debido a la presencia de un grupo alquino y un grupo aldehído, lo que le permite participar en una amplia gama de reacciones químicas y lo convierte en un compuesto valioso en la química sintética.
Propiedades
IUPAC Name |
(E)-hexadec-2-en-15-ynal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJVPCWLLYHNGE-CCEZHUSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
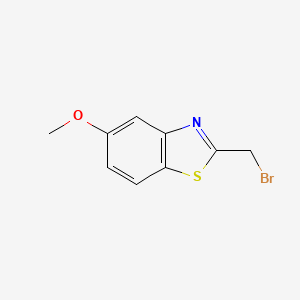
![Flecainide-d4 Acetate [bis(2,2,2-trifluoroethoxy-1,1-d2)]](/img/new.no-structure.jpg)

![(2S)-2-Methylbutyl 4-[(1S)-1-hydroxyethyl]benzoate](/img/structure/B593652.png)
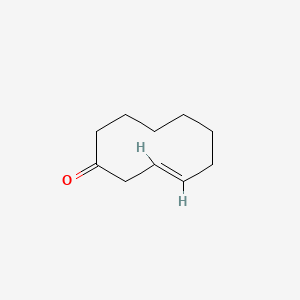

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)
